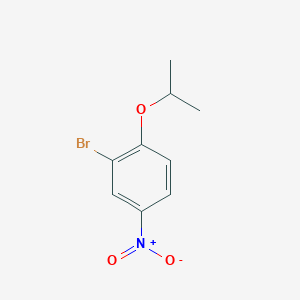
2-Brom-1-isopropoxy-4-nitrobenzol
Übersicht
Beschreibung
2-Bromo-1-isopropoxy-4-nitrobenzene is a chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 263.03 g/mol and a melting point of 77-80 °C. 2-Bromo-1-isopropoxy-4-nitrobenzene is an important intermediate in the synthesis of various organic compounds, and is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“2-Brom-1-isopropoxy-4-nitrobenzol” wird als Reagenz in der chemischen Synthese verwendet . Es ist eine vielseitige Verbindung, die an verschiedenen Reaktionen teilnehmen kann, um neue Bindungen zu bilden und eine breite Palette chemischer Produkte zu erzeugen .
Materialwissenschaft
Im Bereich der Materialwissenschaft könnte diese Verbindung möglicherweise bei der Entwicklung neuer Materialien eingesetzt werden. Ihre einzigartige Struktur und Eigenschaften könnten zur Herstellung von Materialien mit neuartigen Eigenschaften beitragen .
Chromatographie
Die Verbindung könnte möglicherweise in der Chromatographie verwendet werden, einer Labortechnik zur Trennung von Gemischen. Ihre einzigartigen Eigenschaften könnten sie als stationäre Phase oder als Bestandteil der mobilen Phase nützlich machen .
Organische Polymersolarzellen
Es gibt eine Studie, die zeigt, dass eine ähnliche Verbindung, “1-Brom-4-Nitrobenzol”, verwendet wurde, um die photoelektrische Umwandlungseffizienz von organischen Polymersolarzellen zu verbessern . Es ist möglich, dass “this compound” ähnliche Anwendungen in diesem Bereich haben könnte.
Pharmazeutische Forschung
Obwohl es keine direkten Beweise dafür gibt, dass “this compound” in der pharmazeutischen Forschung verwendet wird, werden Verbindungen mit ähnlichen Strukturen häufig bei der Entwicklung neuer Medikamente eingesetzt. Es ist möglich, dass diese Verbindung potenzielle Anwendungen in diesem Bereich haben könnte .
Umweltwissenschaften
In den Umweltwissenschaften könnte “this compound” aufgrund seiner einzigartigen chemischen Eigenschaften möglicherweise in Studien zur Umweltverschmutzung eingesetzt werden. Beispielsweise könnte es verwendet werden, um das Verhalten ähnlicher organischer Verbindungen in der Umwelt zu untersuchen .
Eigenschaften
IUPAC Name |
2-bromo-4-nitro-1-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYLUPCVAIKGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596201 | |
| Record name | 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191602-42-3 | |
| Record name | 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

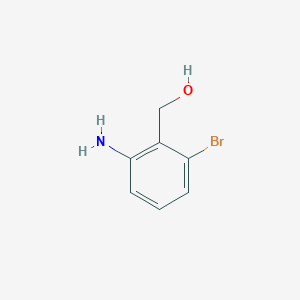
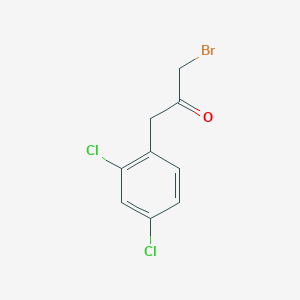


![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)
![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)
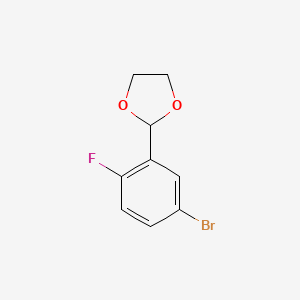

![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)
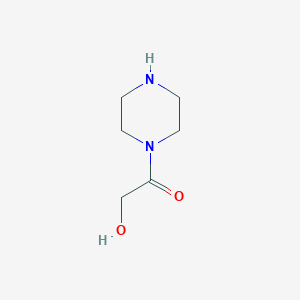
![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)
![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)


